molecular formula C13H15BrN2O B11831770 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one

Cat. No.: B11831770
M. Wt: 295.17 g/mol
InChI Key: CHSDGSHWTUEJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a piperidin-3-yl group attached to the nitrogen atom of the isoindolinone ring. It has a molecular formula of C13H15BrN2O and a molecular weight of 295.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one typically involves the reaction of 6-bromoisoindoline-1,3-dione with piperidine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted isoindolinone derivatives.

    Oxidation Reactions: Formation of isoindoline-1,3-dione derivatives.

    Reduction Reactions: Formation of isoindoline derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby exerting anticonvulsant effects. Additionally, it may interact with cellular receptors involved in cell proliferation, leading to anticancer activity .

Comparison with Similar Compounds

6-Bromo-2-(piperidin-3-yl)isoindolin-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-2-piperidin-3-yl-3H-isoindol-1-one

InChI

InChI=1S/C13H15BrN2O/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11/h3-4,6,11,15H,1-2,5,7-8H2

InChI Key

CHSDGSHWTUEJHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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